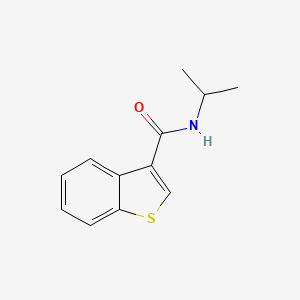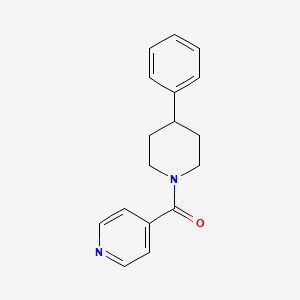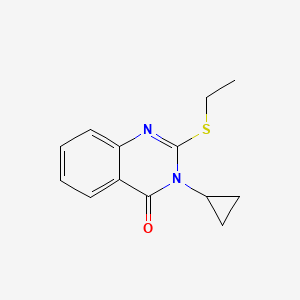
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide, also known as CCPA, is a selective adenosine A1 receptor agonist. It has been extensively studied for its potential use in the treatment of various medical conditions, including cardiovascular diseases, neurological disorders, and cancer.
Mechanism of Action
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide selectively activates the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the body. Activation of the adenosine A1 receptor leads to a decrease in intracellular cAMP levels, which results in a reduction in cellular excitability and a decrease in the release of neurotransmitters and hormones. This mechanism of action is responsible for the cardioprotective and neuroprotective effects of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide.
Biochemical and Physiological Effects:
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide has also been shown to reduce myocardial ischemia and reperfusion injury by reducing infarct size and improving cardiac function. Additionally, 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide is its high selectivity for the adenosine A1 receptor, which allows for targeted activation of this receptor without affecting other receptors in the body. This makes 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide a useful tool for studying the role of the adenosine A1 receptor in various physiological and pathological processes. However, one limitation of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Future Directions
There are a number of future directions for research on 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide. One area of interest is the potential use of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide in the treatment of cardiovascular diseases, such as myocardial infarction and heart failure. Another area of interest is the potential use of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the use of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide as a tool for studying the role of the adenosine A1 receptor in various physiological and pathological processes.
Synthesis Methods
The synthesis of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide involves the reaction between 5-chloro-2-hydroxybenzoyl chloride and N-cyclopentyl-N-methylglycine in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide in high purity and yield.
Scientific Research Applications
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide has been extensively studied for its potential use in the treatment of various medical conditions. It has been shown to have cardioprotective effects by reducing myocardial ischemia and reperfusion injury. 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-15(10-4-2-3-5-10)13(17)11-8-9(14)6-7-12(11)16/h6-8,10,16H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXUUSVNNPVQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

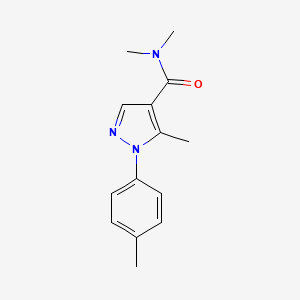
![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)
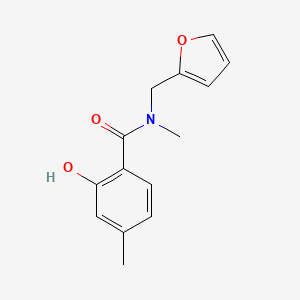

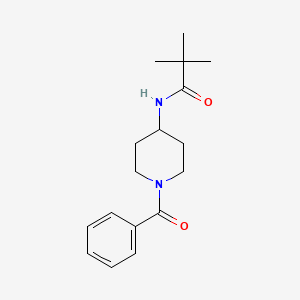
![N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473789.png)



